molecular formula C₃¹³C₁₆H₃₆O₃ B136052 Glycidyl Palmitate CAS No. 7501-44-2

Glycidyl Palmitate

Cat. No. B136052
CAS RN: 7501-44-2
M. Wt: 312.5 g/mol
InChI Key: KYVUJPJYTYQNGJ-UHFFFAOYSA-N
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Description

Glycidyl Palmitate: A Comprehensive Analysis

Glycidyl palmitate is a type of glycidyl ester (GE), which is a process contaminant found in refined edible oils, particularly palm oil. These esters are formed during the deodorization step of the oil refining process, which involves high temperatures. The synthesis of glycidyl esters, including glycidyl palmitate, can occur through the reaction of diacylglycerols (DAG) and monoacylglycerols (MAG) at temperatures above 200°C, with the elimination of a fatty acid. This process is influenced by the content of DAG in the oil and the temperature during the deodorization step . Additionally, glycidyl nitrate (GN) is mentioned as a monomer for the synthesis of energetic binders, which indicates the versatility of glycidyl compounds in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of glycidyl palmitate consists of a glycidyl group, which is an epoxide, esterified with palmitic acid. The presence of the epoxide group is crucial as it is highly reactive and can undergo various ring-opening reactions. This reactivity is exploited in post-polymerization modification reactions of poly(glycidyl methacrylate)s, where the epoxide groups are opened to introduce different functionalities . The structure of glycidyl esters has been confirmed using spectroscopic techniques such as Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Glycidyl esters, including glycidyl palmitate, can undergo several chemical reactions due to the presence of the reactive epoxide group. These reactions include nucleophilic ring-opening by amines, thiols, azides, acids, and water, leading to various functionalized products . During high-temperature heating, glycidyl esters can degrade, primarily decomposing into monoacylglycerol via a ring-opening reaction, followed by further hydrolysis into fatty acids and glycerol .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycidyl palmitate are influenced by the conditions during the oil refining process. High temperatures and the presence of diacylglycerols contribute to the formation of glycidyl esters. The degradation of these esters is also temperature-dependent, with higher temperatures leading to a decrease in their content . The presence of glycidyl esters in refined oils can be detected and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and FTIR-chemometrics .

Scientific Research Applications

1. Impact on Insulin-stimulated Pathways

Research indicates that palmitate, a saturated free fatty acid, can reduce insulin-stimulated glycogen synthesis in C2C12 skeletal muscle cells. This effect is attributed to palmitate's influence on protein kinase B (PKB) phosphorylation without affecting insulin receptor substrate-1 (IRS-1) function, potentially involving ceramide, a derivative of palmitate (Schmitz‐Peiffer, Craig, & Biden, 1999).

2. Role in Thermo-oxidative Stability and Glycidyl Ester Content during Frying

A study examining the effect of water content in food on glycidyl esters during frying with palm oil revealed that the raw material significantly influences polymerization conversion and glycidyl ester content in frying oil. This indicates a relationship between frying parameters and glycidyl ester formation (Aniołowska & Kita, 2016).

3. Elimination Techniques in Oils

Activated bleaching earth (ABE) has been effective in eliminating glycidyl esters from oils, transforming glycidyl palmitate into simpler compounds. This finding suggests potential applications of ABE in edible oil manufacturing to remove undesirable components (Shimizu et al., 2012).

4. Formation Mechanism in Edible Oils

Research on glycidyl esters in refined palm oil indicates that these contaminants are formed predominantly from diacylglycerols (DAG) at high temperatures, suggesting a need to control DAG levels and refining temperatures to limit glycidyl ester formation (Destaillats, Craft, Dubois, & Nagy, 2012).

5. Synthesis of Phospholipids from Glycidyl Phosphates

A study on the efficient synthesis of phospholipids using glycidyl phosphates revealed new methods to produce various phospholipids, including phosphatidic acids, from (S)-glycidol. This process provides insights into novel methods for phospholipid production (Lindberg, Ekeroth, & Konradsson, 2002).

properties

IUPAC Name

oxiran-2-ylmethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324377
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl Palmitate

CAS RN

7501-44-2
Record name NSC406558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyl Palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
M Shimizu, J Moriwaki, D Shiiba, H Nohara… - Journal of Oleo …, 2012 - jstage.jst.go.jp
In this study, activated bleaching earth (ABE) was used to eliminate glycidyl esters from both triacyl-and diacylglycerol oils. To investigate the mechanism, glycerol dioleate containing …
Number of citations: 36 www.jstage.jst.go.jp
R Weißhaar, R Perz - European Journal of Lipid Science and …, 2010 - Wiley Online Library
… In chromatograms of all samples, significant peaks, retention time and mass spectra in conformity with self-synthesized glycidyl palmitate and glycidyl oleate were detectable. …
Number of citations: 232 onlinelibrary.wiley.com
TG Albuquerque, HS Costa, MA Silva… - Trends in Food Science & …, 2020 - Elsevier
… For instance, the major GEs quantified in refined PO were glycidyl palmitate (9.82 mg/kg) and glycidyl linoleate (4.56 mg/kg), while for refined soybean oil it was glycidyl linoleate (0.96 …
Number of citations: 19 www.sciencedirect.com
M Dubois, A Tarres, T Goldmann… - Journal of agricultural …, 2011 - ACS Publications
… Mass spectra of (A) glycidyl palmitate and glycidyl palmitate isotopically labeled with 13 C 4 and (B) glycidyl linoleate and glycidyl linoleate isotopically labeled with 13 C 3 . Injection of …
Number of citations: 36 pubs.acs.org
F Destaillats, BD Craft, M Dubois, K Nagy - Food Chemistry, 2012 - Elsevier
… Analyses revealed that glycidyl palmitate is formed and that its level compared to MCPD monoester progressively increases over time (Fig. 4). The reaction seems to rapidly reach an …
Number of citations: 145 www.sciencedirect.com
MR Blumhorst, MW Collison, R Cantrill… - Journal of the …, 2013 - Wiley Online Library
… Analytes for this study included glycidyl palmitate (C16:0), glycidyl stearate (C18:0), glycidyl oleate (C18:1), glycidyl linoleate (C18:2) and glycidyl linolenate (C18:3). Standards may be …
Number of citations: 25 aocs.onlinelibrary.wiley.com
W Cheng, G Liu, Z Guo, F Chen… - Journal of Agricultural …, 2020 - ACS Publications
… Additionally, based on the distribution of GEs with varied fatty acids, glycidyl palmitate (PGE) was selected as the representative of GEs and the GE degradation reaction model (PGE-…
Number of citations: 11 pubs.acs.org
KM Goh, M Maulidiani, R Rudiyanto, F Abas, OM Lai… - Food Control, 2021 - Elsevier
… Glycidyl palmitate and glycidyl palmitate-D5 standards were … Glycidyl palmitate-D5 as the internal standard was further … the area ratio of glycidyl palmitate to glycidyl palmitate-D5 at …
Number of citations: 13 www.sciencedirect.com
W Kimura, Y Endo - Bioscience, Biotechnology, and …, 2017 - academic.oup.com
… In this study, decomposition products of glycidyl palmitate (GP) of fatty acids heated at high temperature such as deep frying were investigated. When GP and tripalmitin (TP) were …
Number of citations: 5 academic.oup.com
BD Craft, K Nagy, W Seefelder, M Dubois, F Destaillats - Food Chemistry, 2012 - Elsevier
… The above GE totals are a sum of the glycidyl palmitate (16:0-GE), stearate (18:0-GE), oleate (18:1… The following abbreviations are used: glycidyl palmitate (16:0-GE), stearate (18:0-GE), …
Number of citations: 99 www.sciencedirect.com

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